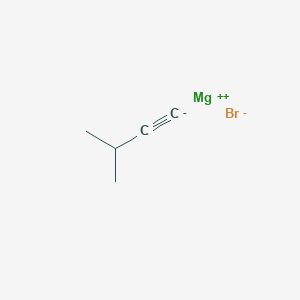
magnesium;3-methylbut-1-yne;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3-methylbut-1-yne;bromide is an organometallic compound that features a magnesium atom bonded to a 3-methylbut-1-yne group and a bromide ion. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in dry ether.
- Add 3-methylbut-1-yne to the solution.
- Allow the reaction to proceed at room temperature until the magnesium is fully consumed.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: Can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Alkanes: When reacted with water or alcohols, it forms alkanes.
Aplicaciones Científicas De Investigación
Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions.
Mecanismo De Acción
The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;3-methylbut-1-yne;chloride
- Magnesium;3-methylbut-1-yne;iodide
- Magnesium;3-methylbut-1-yne;fluoride
Uniqueness
Magnesium;3-methylbut-1-yne;bromide is unique due to its specific reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
112482-54-9 |
|---|---|
Fórmula molecular |
C5H7BrMg |
Peso molecular |
171.32 g/mol |
Nombre IUPAC |
magnesium;3-methylbut-1-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SICJYJWJLXCCFZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C#[C-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


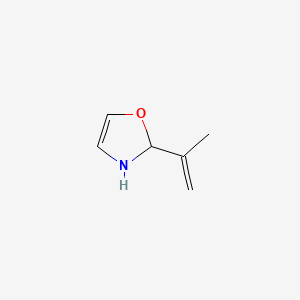
methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
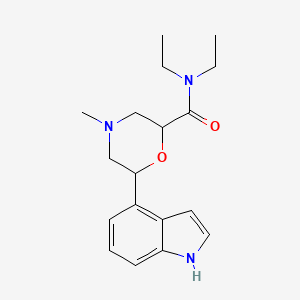
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
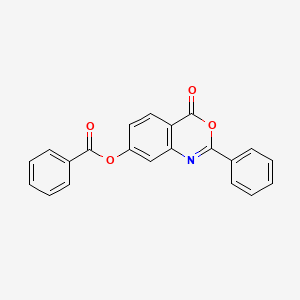

![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
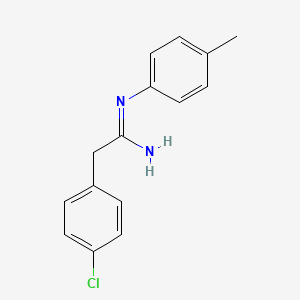
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
